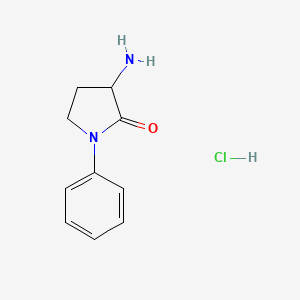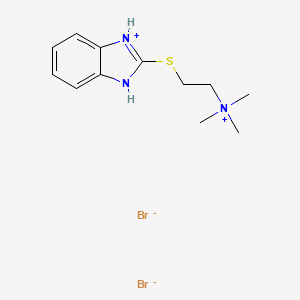
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide is a chemical compound with the molecular formula C12H18N3SBrHBr It is a quaternary ammonium salt that contains a benzimidazole moiety, which is known for its diverse pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of benzimidazole derivatives with ethyl bromide and trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Benzimidazole Derivative: Benzimidazole is reacted with an appropriate thiol compound to introduce the thioethyl group.
Quaternization: The resulting benzimidazolylthioethyl compound is then reacted with trimethylamine and ethyl bromide to form the quaternary ammonium salt.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the benzimidazole ring or the thioethyl group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The quaternary ammonium group enhances the compound’s solubility and facilitates its interaction with biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A core structure in many pharmacologically active compounds.
Trimethylammonium Bromide: A quaternary ammonium salt with various industrial applications.
Ethyl Bromide: A common alkylating agent used in organic synthesis.
Uniqueness
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide is unique due to the combination of the benzimidazole moiety and the quaternary ammonium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
18129-33-4 |
|---|---|
Molekularformel |
C12H19Br2N3S |
Molekulargewicht |
397.17 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-3-ium-2-ylsulfanyl)ethyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C12H18N3S.2BrH/c1-15(2,3)8-9-16-12-13-10-6-4-5-7-11(10)14-12;;/h4-7H,8-9H2,1-3H3,(H,13,14);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
KIDCVJGDNQETMO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCSC1=[NH+]C2=CC=CC=C2N1.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)

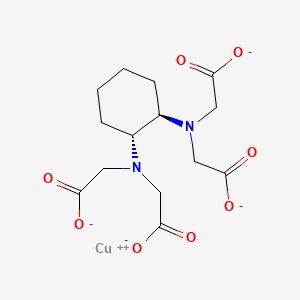
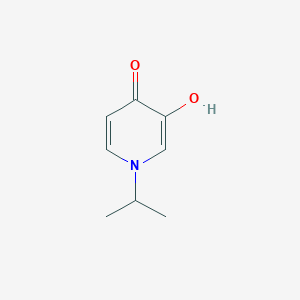
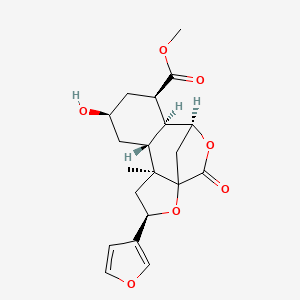


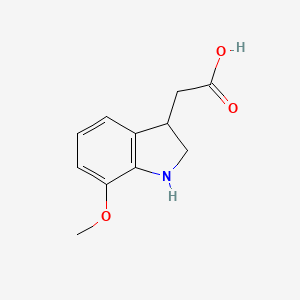

![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
